Mivotilate
Overview
Description
Mivotilate is an aromatic amide, an isopropyl ester, and a secondary carboxamide . It is a small molecule drug .
Synthesis Analysis
Mivotilate is a potent activator of the aryl hydrocarbon receptor . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . It is known to induce cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon (Ah) receptor .
Molecular Structure Analysis
The molecular formula of Mivotilate is C12H14N2O3S3 . Its IUPAC name is propan-2-yl 2- (1,3-dithietan-2-ylidene)-3- [ (4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate .
Chemical Reactions Analysis
Mivotilate is a nontoxic, potent activator of the aryl hydrocarbon receptor . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . Mivotilate induces cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon (Ah) receptor .
Physical And Chemical Properties Analysis
The molecular weight of Mivotilate is 330.5 g/mol . It is an aromatic amide, an isopropyl ester, and a secondary carboxamide .
Scientific Research Applications
Molecular Imaging (MI)
- Application in Healthcare and Biomedical Discovery : Machine intelligence is increasingly significant in biomedical discovery, clinical research, and medical diagnostics, enhancing healthcare efficiency and patient care quality (Cutillo et al., 2020).
- Cancer Molecular Imaging : Japanese studies have contributed significantly to noninvasive evaluation of cancer characteristics such as metabolism, cellular proliferation, and receptor expression (Saga et al., 2009).
Molecularly Imprinted Polymers (MIPs)
- Using Metal Ions as Pivot in MIPs : MIPs with metal ions as pivots have been found to have enhanced permeability and selectivity, as demonstrated in a study using ketoprofen imprints (Zhao et al., 2011).
- Application in Bio-Mimetic Sensors : MIPs are being used in bio-mimetic sensors for environmental, food, and clinical uses due to their high stability, sensitivity, and specificity (Algieri et al., 2014).
Use of Metal Ions in Scientific Research
- Chiral Separation in Ionic Liquid-Mediated MIPs : Metal ions used as pivots in ionic liquid-mediated MIPs have been effective in chiral separation, as evidenced by the separation of racemic mandelic acids (Bai et al., 2013)
properties
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
Record name | Mivotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivotilate | |
CAS RN |
130112-42-4, 126164-80-5 | |
Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivotilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVOTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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